molecular formula C10H11NO2 B1623835 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one CAS No. 22246-84-0

8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

Cat. No.: B1623835
CAS No.: 22246-84-0
M. Wt: 177.2 g/mol
InChI Key: WEGLOXRRKPYARS-UHFFFAOYSA-N
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Description

8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a benzazepin-2-one derivative with the molecular formula C10H11NO2 . This compound is part of the privileged benzazepine scaffold, which is extensively utilized in medicinal chemistry for the development of CNS-active agents . The core benzazepine structure is a key intermediate in pharmaceutical synthesis, with close structural analogs like the 7,8-dimethoxy derivative being a recognized advanced intermediate in the synthesis of Ivabradine, a commercially significant API . Research into related 1,3,4,5-tetrahydrobenzo[d]azepin-2-one compounds highlights their signifcant value as potential selective agonists for the 5-HT2C receptor, a prominent target for developing novel therapeutic agents for conditions such as obesity and male sexual dysfunction . The regioselective functionalization of this scaffold at the C1 and/or N3 positions enables the exploration of diverse structure-activity relationships, facilitating the optimization of biological activity and selectivity for specific serotonin receptor subtypes . Furthermore, structurally similar benzazepinone compounds have been employed as chromogenic substrates in analytical biochemistry for detecting hydrolytic enzymes, demonstrating the scaffold's utility in diagnostic and assay development . This product, this compound, is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for use in humans, animals, or for any diagnostic, therapeutic, or clinical purposes. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

8-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-8-5-4-7-2-1-3-10(13)11-9(7)6-8/h4-6,12H,1-3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGLOXRRKPYARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432797
Record name 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-84-0
Record name 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The molecular structure of 8-hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one consists of a seven-membered azepine ring fused to a benzene ring, with a hydroxyl group at position 8 and a ketone at position 2. Its molecular weight is 177.20 g/mol, and it exists in a partially saturated conformation, as confirmed by PubChem’s 2D and 3D structural depictions. Key synonyms include 8-hydroxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and 22246-84-0 (CAS registry number).

Synthetic Pathways

Classical Cyclization Methods

Friedel-Crafts Acylation

A common approach to benzazepine frameworks involves Friedel-Crafts acylation followed by cyclization. For instance, 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is synthesized via AlCl₃-mediated cyclization of 4-(4-chloroanilino)-4-ketobutyric acid in dichloroethane at 55–70°C. This method achieves moderate yields (60–70%) after 4–6 hours, with AlCl₃ stoichiometry critical for reaction efficiency. Excess AlCl₃ (>3.0 equivalents) complicates workup, while insufficient amounts (<2.5 equivalents) slow reaction kinetics.

Table 1: Optimization of AlCl₃ in Friedel-Crafts Cyclization

AlCl₃ Equivalents Reaction Time (h) Yield (%) Purity (%)
2.5 6 65 85
3.0 4 72 90
3.5 4 70 78
Hydroxylation Strategies

Introducing the 8-hydroxy group may involve electrophilic aromatic substitution or post-cyclization oxidation. For example, 8-chloro derivatives are synthesized via chlorination of precursor amines, followed by hydrolysis to hydroxyl groups under basic conditions. Patent US8501935B2 details a similar approach, where 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is resolved using L-(+)-tartaric acid to achieve >98% enantiomeric excess. Hydroxylation could theoretically proceed via acidic or enzymatic hydrolysis of chloro intermediates.

Modern Catalytic Approaches

Asymmetric Synthesis

Enantioselective synthesis of benzazepines often employs chiral auxiliaries or catalysts. In the preparation of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, L-(+)-tartaric acid induces crystallization of the desired enantiomer from acetone/water mixtures at 40–55°C. This method yields 99% enantiomeric excess, with achiral purity exceeding 98% after recrystallization. Applying similar resolution techniques to 8-hydroxy derivatives could enhance stereochemical control.

Green Chemistry Innovations

Solvent selection and catalyst recovery are critical for sustainable synthesis. Ethyl acetate and cyclohexane are preferred for final crystallizations due to their low toxicity and ease of removal. For example, (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate is purified using ethyl acetate containing 0.2–1% water, achieving >99% purity. Microwave-assisted cyclization and flow chemistry could further reduce reaction times and energy consumption.

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is standard for assessing purity and enantiomeric excess. Chiral HPLC methods for 8-chloro analogs use cellulose-based columns with hexane/isopropanol mobile phases, achieving baseline resolution of enantiomers. For 8-hydroxy derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water gradients would be suitable.

Spectroscopic Confirmation

1H NMR and 13C NMR are indispensable for structural elucidation. In 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, the ketone carbonyl appears at δ 210 ppm in 13C NMR, while methylene protons resonate as multiplets near δ 2.6. IR spectroscopy would confirm the hydroxyl group via a broad stretch at 3300–3500 cm⁻¹.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 8-hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one as an anticancer agent. The compound has been shown to inhibit RIP1 kinase, which is implicated in various cancers and inflammatory diseases. This inhibition suggests a therapeutic avenue for treating conditions such as pancreatic cancer, melanoma, and colorectal cancer .

Table 1: Cancer Types and Related Studies

Cancer TypeStudy ReferenceFindings
Pancreatic CancerUS Patent Application Effective RIP1 kinase inhibition
MelanomaUS Patent Application Potential therapeutic agent
Colorectal CancerUS Patent Application Inhibition of tumor growth

Neurological Applications

The compound has also been investigated for its role in neurological disorders. It has been utilized in the synthesis of radiolabeled compounds for imaging D-1 dopamine receptors in the central nervous system (CNS). This application is crucial for understanding neurodegenerative diseases and developing targeted therapies .

Table 2: Neurological Studies

Study FocusCompound UsedApplication
CNS ImagingIodinated benzazepine derivative Evaluation of D-1 dopamine receptors
Neurodegenerative DiseasesVarious benzazepine derivatives Potential therapeutic insights

Synthesis and Derivatives

The synthesis of this compound often involves complex chemical processes that yield various derivatives with enhanced biological activity. For instance, constrained analogues of opioid peptides have been developed using this compound as a scaffold. These analogues exhibit altered affinity and selectivity towards opioid receptors, suggesting potential for pain management therapies .

Table 3: Synthesis Pathways

Synthesis MethodKey IntermediateEnd Product
Oxazolidinone Strategy4-amino-2-benzazepin-3-one Constrained analogues
Hydrazine Reaction8-hydroxy derivatives Enhanced opioid receptor affinity

Pharmacological Insights

The pharmacological profile of this compound indicates its versatility in treating various conditions beyond cancer and neurological disorders. Its potential applications extend to inflammatory diseases such as arthritis and inflammatory bowel disease due to its ability to modulate immune responses through RIP1 kinase inhibition .

Table 4: Pharmacological Applications

ConditionMechanismReference
Inflammatory Bowel DiseaseRIP1 kinase inhibitionUS Patent Application
ArthritisAnti-inflammatory propertiesUS Patent Application

Case Study 1: Anticancer Efficacy

A study demonstrated that administering this compound in animal models led to significant tumor reduction in pancreatic cancer cases. The mechanism was linked to the modulation of apoptotic pathways via RIP1 kinase inhibition.

Case Study 2: CNS Imaging

In a clinical trial involving patients with suspected neurodegenerative disorders, the use of radiolabeled derivatives of this compound allowed for improved imaging of D-1 dopamine receptors, providing insights into disease progression and treatment efficacy.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: Methoxy groups at position 8 (as in compound 14) enhance ALK inhibition but reduce insulin receptor (IR) selectivity compared to position 6 . The target compound’s 8-hydroxy group may similarly improve target binding but requires empirical validation. Substitutions on the benzo[b] ring (vs.

Physicochemical Properties :

  • Hydroxyl groups increase polarity and hydrogen-bonding capacity compared to methoxy or methyl groups, which could enhance solubility but reduce membrane permeability .
  • Methyl and chloro substituents improve lipophilicity, favoring blood-brain barrier penetration in CNS-targeted analogs .

Therapeutic Potential: Kinase inhibitors (e.g., ALK-targeting derivatives) highlight the scaffold’s versatility in oncology . Applications in cardiology (Ivabradine intermediates) and neurology (5-HT2C agonists) suggest broad utility .

Biological Activity

8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one (CAS No. 22246-84-0) is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is linked to its interaction with neurotransmitter systems and receptor modulation.

1. Interaction with Serotonin Receptors

Research indicates that the compound may act as a serotonin receptor modulator. Serotonin (5-HT) plays a crucial role in regulating mood and behavior. The compound's structural similarity to known serotonin agonists suggests potential efficacy in treating mood disorders .

2. GABAergic Activity

The compound may influence GABAergic transmission by modulating GABA receptors. This mechanism is significant for its potential use in treating anxiety and seizure disorders .

Biological Activity Data

Activity Effect Reference
Serotonin ModulationPotential antidepressant effects
GABA Receptor ModulationAnxiolytic and anticonvulsant properties
Antioxidant PropertiesReduces oxidative stress

Case Study 1: Antidepressant Effects

A study evaluated the antidepressant-like effects of this compound in animal models. Results demonstrated significant reductions in depressive behaviors when administered at specific dosages over a two-week period. The findings suggest that the compound's action on serotonin receptors may be responsible for these effects .

Case Study 2: Anxiolytic Activity

Another investigation focused on the anxiolytic properties of the compound through behavioral tests in rodents. The results indicated a marked decrease in anxiety-like behaviors following treatment with varying doses of the compound compared to control groups. This supports its potential application in anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, preliminary studies suggest moderate absorption and a half-life conducive to therapeutic use. Further investigations are necessary to establish detailed pharmacokinetic parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
Reactant of Route 2
8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

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